2'-Deoxycytidine 3'-monophosphate sodium salt
Overview
Description
2’-Deoxycytidine 3’-monophosphate sodium salt: is a nucleotide analog that plays a crucial role in the study of DNA synthesis and repair mechanisms. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the phosphate group is attached to the 3’ position. This compound is commonly used in biochemical and molecular biology research to investigate the mechanisms of DNA strand breakage and nucleic acid base modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxycytidine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxycytidine. The process begins with the protection of the hydroxyl groups on the sugar moiety, followed by selective phosphorylation at the 3’ position. The protecting groups are then removed to yield the desired compound. Common reagents used in this synthesis include phosphorylating agents such as phosphorus oxychloride (POCl3) and triethylamine (TEA) as a base .
Industrial Production Methods: Industrial production of 2’-Deoxycytidine 3’-monophosphate sodium salt involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often employing chromatography techniques for purification. The final product is typically obtained as a sodium salt to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxycytidine 3’-monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxycytidine 3’-monophosphate.
Reduction: Reduction reactions can convert it back to its deoxy form.
Substitution: Nucleophilic substitution reactions can modify the base or sugar moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides under basic conditions.
Major Products Formed:
- Oxidation products include 2’-deoxycytidine 3’-monophosphate.
- Reduction products include the deoxy form of the compound.
- Substitution reactions yield various modified nucleotides .
Scientific Research Applications
2’-Deoxycytidine 3’-monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model molecule to study the mechanisms of DNA strand breakage and nucleic acid base modifications.
Biology: Employed in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential role in antiviral and anticancer therapies.
Industry: Utilized in the production of synthetic nucleotides and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 2’-Deoxycytidine 3’-monophosphate sodium salt involves its incorporation into DNA strands during synthesis. The compound can induce DNA strand breaks by forming adducts with nucleic acid bases, leading to the cleavage of the DNA backbone. This process is mediated by the formation of reactive intermediates that attack the phosphodiester bonds in the DNA strand .
Comparison with Similar Compounds
- 2’-Deoxycytidine 5’-monophosphate sodium salt
- 2’-Deoxyadenosine 5’-monophosphate monohydrate
- Inosine 5’-monophosphate disodium salt hydrate
- Thymidine 5’-monophosphate disodium salt hydrate
- 2’-Deoxyguanosine 5’-monophosphate sodium salt hydrate
Comparison: 2’-Deoxycytidine 3’-monophosphate sodium salt is unique due to its specific phosphorylation at the 3’ position, which distinguishes it from other nucleotides that are typically phosphorylated at the 5’ position. This unique structure allows it to be used in specialized studies of DNA strand breakage and repair mechanisms .
Properties
InChI |
InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZIBCGDGWHGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3NaO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585127 | |
Record name | PUBCHEM_16219236 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102814-05-1 | |
Record name | PUBCHEM_16219236 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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